An In-depth Technical Guide to 5-Chloro-6-fluoro-1H-indazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Chloro-6-fluoro-1H-indazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this precise isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer robust predictions of its properties and reactivity. By explaining the causality behind these predictions, this guide serves as an authoritative resource for researchers looking to synthesize, characterize, and utilize this valuable chemical scaffold.
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Consequently, indazole derivatives have been successfully developed into therapeutics for a broad spectrum of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious agents.[1][2][3]
The introduction of halogen substituents, such as chlorine and fluorine, onto the indazole core is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. Halogens can influence metabolic stability, membrane permeability, and binding affinity to target proteins. 5-Chloro-6-fluoro-1H-indazole represents a specific, strategically halogenated analogue, poised to serve as a key building block for novel therapeutic agents.
Physicochemical and Spectroscopic Profile
The precise experimental determination of the physicochemical properties of 5-Chloro-6-fluoro-1H-indazole is not widely reported. However, we can predict its core characteristics with a high degree of confidence based on established chemical principles and data from structurally similar compounds.
Core Chemical Properties (Predicted)
The following table summarizes the calculated and estimated properties of 5-Chloro-6-fluoro-1H-indazole. These values provide a critical baseline for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₇H₄ClFN₂ | Calculated from structure |
| Molecular Weight | 170.57 g/mol | Calculated from atomic weights |
| Appearance | White to off-white or pale yellow solid | Based on analogues like 5-Chloro-1H-indazole and 4-Fluoro-1H-indazole.[4][5] |
| Melting Point | 125 - 135 °C | Estimated based on the melting points of 5-Chloro-1H-indazole (118-120 °C) and 4-Fluoro-1H-indazole (130-134 °C).[5][6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | Based on the properties of halogenated indazoles which are generally sparingly soluble in water.[4] |
| pKa | ~12.5 | Estimated based on the predicted pKa of 5-Chloro-1H-indazole (~12.8).[4] The electron-withdrawing fluorine may slightly lower the pKa. |
| LogP | ~2.9 | Estimated based on the calculated XLogP3 of 5-Chloro-1H-indazole (2.8).[7] The additional fluorine atom is expected to slightly increase lipophilicity. |
Predicted Spectroscopic Data
For any newly synthesized compound, unambiguous structural confirmation is paramount. The following are the predicted key spectroscopic features for 5-Chloro-6-fluoro-1H-indazole, which are essential for its characterization.
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¹H NMR (in DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton.
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N-H Proton: A broad singlet appearing downfield, typically >13 ppm.
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H-3 Proton: A singlet or a narrow doublet around 8.1-8.3 ppm.
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H-4 Proton: A doublet around 7.8-8.0 ppm. The coupling constant (J) will be influenced by the adjacent fluorine atom (³JH-F ≈ 6-8 Hz).
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H-7 Proton: A doublet around 7.5-7.7 ppm, also showing coupling to the fluorine atom (⁴JH-F ≈ 8-10 Hz).
-
-
¹³C NMR (in DMSO-d₆): Seven distinct carbon signals are expected. The carbons directly attached to the halogens will be most affected.
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C-6 (C-F bond): Expected to show a large one-bond coupling constant (¹JC-F ≈ 240-250 Hz).
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C-5 (C-Cl bond): The chemical shift will be influenced by the chlorine substituent.
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Other carbons will appear at predictable shifts for a disubstituted indazole ring.
-
-
¹⁹F NMR (in DMSO-d₆): A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on a benzene ring. The signal will likely be a doublet of doublets due to coupling with H-4 and H-7.
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Mass Spectrometry (EI or ESI): The mass spectrum will show a characteristic molecular ion peak [M]⁺ at m/z 170. A prominent [M+2]⁺ peak at m/z 172, with an intensity approximately one-third of the [M]⁺ peak, will be observed due to the natural isotopic abundance of ³⁷Cl.
Synthesis and Reactivity
Proposed Synthetic Workflow
A common and effective method for constructing the indazole core is the Jacobsen-modified Richter synthesis, which involves the diazotization of a substituted aniline followed by cyclization.
Caption: Proposed synthetic pathway to 5-Chloro-6-fluoro-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology. Researchers should perform their own risk assessments and optimization studies.
Objective: To synthesize 5-Chloro-6-fluoro-1H-indazole from 4-Chloro-5-fluoro-2-methylaniline.
Step 1: Acetylation of 4-Chloro-5-fluoro-2-methylaniline
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Dissolve 4-Chloro-5-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into ice-water and stir until a precipitate forms.
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Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield N-(4-Chloro-5-fluoro-2-methylphenyl)acetamide.
Causality: The acetylation step protects the amine group, making it less susceptible to oxidation during the subsequent nitration step and ensuring regioselective nitration ortho to the methyl group.
Step 2: Nitration
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Carefully add the dried acetamide from Step 1 to concentrated sulfuric acid at 0-5 °C, ensuring it fully dissolves.
-
Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the acetamide solution, keeping the temperature below 5 °C.
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Stir the reaction at 0-5 °C for 1-2 hours.
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Monitor by TLC. Upon completion, pour the mixture onto crushed ice.
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Filter the resulting precipitate, wash thoroughly with water, and dry to obtain N-(4-Chloro-5-fluoro-2-methyl-6-nitrophenyl)acetamide.
Causality: The nitration introduces the second nitrogen atom required for the indazole ring. The directing effects of the substituents guide the nitro group to the desired position.
Step 3: Reductive Cyclization / De-acetylation
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This step can often be accomplished in a one-pot fashion. A common method involves heating the nitro-compound in an acidic medium (like HCl) with a reducing agent (like SnCl₂), which reduces the nitro group to an amine that spontaneously diazotizes and cyclizes, with concomitant hydrolysis of the acetyl group.
-
Alternatively, a base-catalyzed cyclization can be performed. Suspend the nitro-acetamide in an aqueous base (e.g., NaOH solution).
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Heat the mixture under reflux. The base will hydrolyze the acetyl group and promote the intramolecular cyclization to form the indazole ring system.
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After cooling, acidify the mixture with HCl to precipitate the product.
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Collect the crude 5-Chloro-6-fluoro-1H-indazole by filtration, wash with water, and purify by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.
Causality: This final step is the key ring-forming reaction. The choice between acidic or basic conditions depends on the stability of the substituents and potential side reactions. This sequence provides a logical and high-yielding pathway to the target molecule.
Reactivity and Applications in Drug Discovery
5-Chloro-6-fluoro-1H-indazole is an attractive scaffold for creating diverse chemical libraries for high-throughput screening. Its reactivity is centered around the N-H proton and the aromatic ring.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. guidechem.com [guidechem.com]
- 5. ossila.com [ossila.com]
- 6. 698-26-0 Cas No. | 5-Chloro-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 7. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
